Dansyl-d6-diethanolamine
Description
Significance of Stable Isotope Labeling in Contemporary Analytical Chemistry and Chemical Biology
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.com This process creates compounds that are chemically identical to their unlabeled counterparts but possess a distinct mass, allowing for their precise tracking and quantification in complex biological and chemical systems. symeres.comwikipedia.org
The applications of stable isotope labeling are vast and impactful:
Metabolic Flux Analysis: Researchers can trace the metabolic fate of labeled compounds, providing deep insights into cellular metabolism and biochemical pathways. creative-proteomics.comwikipedia.org
Quantitative Proteomics and Metabolomics: Stable isotope labeling enables the accurate relative and absolute quantification of proteins and metabolites, which is crucial for understanding disease states and drug responses. symeres.comnih.gov
Pharmacokinetic Studies: The use of deuterated compounds allows for the detailed study of drug metabolism, bioavailability, and pharmacokinetics, often leading to improved drug design. symeres.com
Mechanistic Studies: The kinetic isotope effect, introduced by isotopes like deuterium, can be exploited to elucidate reaction mechanisms. symeres.com
Foundational Role of Dansyl-Based Derivatizing Agents in Enhancing Analytical Performance
Derivatization is a chemical modification process used to enhance the analytical properties of target compounds. libretexts.org Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride), the parent compound of the dansyl family, has long been a cornerstone of derivatization in analytical chemistry. libretexts.orgresearchgate.net
Key advantages of using dansyl-based derivatizing agents include:
Enhanced Detection: Dansyl derivatives are intensely fluorescent, significantly improving the sensitivity of detection methods like high-performance liquid chromatography (HPLC) with fluorescence detection. libretexts.orgresearchgate.net
Improved Chromatographic Separation: Derivatization can alter the polarity of analytes, leading to better separation on chromatographic columns. nih.govnih.gov
Increased Stability: Dansyl-derivatized products are generally more stable than those formed by other common derivatizing agents like o-phthalaldehyde (B127526) (OPA). libretexts.orgnih.gov
Broad Applicability: Dansyl chloride and its derivatives react with a wide range of functional groups, including primary and secondary amines and phenols, making them versatile tools for analyzing various compounds like amino acids, biogenic amines, and peptides. libretexts.orgnih.gov
Strategic Positioning of Dansyl-d6-diethanolamine within Advanced Isotopic Labeling Methodologies
This compound strategically combines the benefits of stable isotope labeling and dansyl derivatization. The "d6" in its name signifies the presence of six deuterium atoms. pharmaffiliates.comclearsynth.com This isotopic signature makes it an ideal internal standard for quantitative mass spectrometry-based analyses.
In a typical workflow, a biological or environmental sample is derivatized with a non-labeled dansyl reagent, while a known amount of a standard is derivatized with this compound. The two are then mixed and analyzed together. The co-elution of the labeled and unlabeled analytes allows for highly accurate quantification by comparing their respective signal intensities, effectively correcting for variations in sample preparation and instrument response. nih.gov
Historical Trajectory and Evolution of Dansyl Derivatives in Research Protocols
The use of dansyl chloride as a derivatizing agent dates back to early applications in protein and peptide sequencing. researchgate.netmdpi.com Its ability to react with N-terminal amino acids allowed for their identification and the elucidation of protein structure. Over time, its application expanded to the analysis of a broader range of small molecules. researchgate.net
The development of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), further propelled the use of dansyl derivatives. The fluorescent properties of the dansyl group, initially leveraged for fluorescence detection, were complemented by its ability to enhance ionization in mass spectrometry. mdpi.com
The introduction of isotopically labeled dansyl reagents, such as ¹³C-dansyl chloride and deuterated versions like this compound, marked a significant evolution. nih.govmedchemexpress.com This innovation enabled the development of powerful quantitative methods, known as chemical isotope labeling (CIL) LC-MS, which have become indispensable in fields like metabolomics for the comprehensive and quantitative profiling of amine- and phenol-containing metabolites. nih.gov
Properties
Molecular Formula |
C₁₆H₁₆D₆N₂O₄S |
|---|---|
Molecular Weight |
344.46 |
Synonyms |
DNS-diethanolamine-d6; 5-(Dimethylamino)-N,N-bis(2-hydroxyethyl)-1-naphthalenesulfonamide-d6 |
Origin of Product |
United States |
Derivatization Chemistry and Reaction Kinetics with Dansyl D6 Diethanolamine
Chemical Reactivity and Substrate Scope of Dansyl-d6-diethanolamine with Diverse Functional Groups
The sulfonyl chloride group of the dansyl moiety is highly electrophilic and serves as the reaction center for derivatization. It undergoes a nucleophilic substitution reaction with compounds that possess active hydrogen atoms, particularly those attached to nitrogen or oxygen.
Dansyl chloride is a well-established reagent for the derivatization of both aliphatic and aromatic primary and secondary amines. wikipedia.org The reaction involves the nucleophilic attack of the unprotonated amine on the sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a highly stable N-dansylated sulfonamide adduct. wikipedia.orgbsu.edu These derivatives are characterized by their strong fluorescence, which significantly enhances detection sensitivity. libretexts.org
This derivatization is widely applied in analytical chemistry to modify a broad range of amine-containing compounds, making them more suitable for separation and detection by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govscienceopen.com
| Analyte Class | Specific Examples | Analytical Benefit of Derivatization | Reference |
|---|---|---|---|
| Amino Acids | N-terminal amino acids in proteins, free amino acids (e.g., glutamate, glycine) | Enables protein sequencing and sensitive quantification in biological samples. | wikipedia.orgnih.gov |
| Biogenic Amines | Polyamines (e.g., putrescine, spermidine), catecholamines (e.g., dopamine) | Improves chromatographic retention and allows for trace-level detection. | libretexts.orgusda.gov |
| Pharmaceuticals | Drugs containing primary or secondary amine groups | Enhances ionization efficiency for mass spectrometry. | nih.gov |
The dansyl group can also react with phenolic and alcoholic hydroxyl groups. researchgate.netunomaha.edu The reaction proceeds via a similar nucleophilic substitution mechanism, where the oxygen of the hydroxyl group attacks the sulfonyl chloride. This process converts the hydroxyl group into a sulfonate ester. libretexts.org
Derivatization of phenols is generally more efficient than that of unactivated alcohols. nih.govnih.gov For less reactive "unactivated" alcohols, such as cholesterol, the reaction may require more stringent conditions, including elevated temperatures (e.g., 65 °C) and the use of catalysts like 4-(dimethylamino)-pyridine (DMAP) to achieve high yields. nih.govnih.gov The resulting dansylated derivatives exhibit enhanced signal intensity in mass spectrometry. nih.gov
| Functional Group | Example Compound | Reaction Conditions | Reference |
|---|---|---|---|
| Phenol | Simple phenols (e.g., cresol, guaiacol) | Generally proceeds under standard alkaline conditions. | researchgate.net |
| Unactivated Alcohol | Cholesterol, Testosterone | Requires catalyst (DMAP), base (N,N-diisopropylethylamine), and heat (65 °C). | nih.govnih.gov |
While dansyl chloride itself does not directly react with carbonyl groups (aldehydes and ketones), a derivative, dansyl hydrazine (B178648) , is widely used for this purpose. libretexts.org Dansyl hydrazine contains a reactive hydrazine (-NHNH₂) group that readily condenses with a carbonyl group to form a stable, fluorescent dansyl-hydrazone. This method is a common strategy for the sensitive detection and quantification of aldehydes and ketones. libretexts.org
Furthermore, the dansyl chloride moiety can react directly with the hydrazine functional group itself. Since hydrazines contain a primary amine, they react with dansyl chloride in the same manner as other primary amines to form a stable sulfonamide bond. For example, dansyl chloride reacts with 1,1-diphenylhydrazine (B1198277) to yield a fluorescent dansylated hydrazine derivative. nih.govmdpi.comresearchgate.net
The selectivity of dansylation is highly dependent on the reaction conditions, particularly pH. The reaction requires a nucleophilic, unprotonated functional group. Since primary amines, secondary amines, and phenols have different acid dissociation constants (pKa), the pH of the reaction medium can be adjusted to favor the derivatization of one group over another.
Generally, amines are more nucleophilic than alcohols or phenols at a given pH. The reaction is typically carried out in an alkaline buffer (pH 9.5-11) to ensure the deprotonation of primary and secondary amino groups, thus maximizing their reactivity. usda.govresearchgate.net Phenolic hydroxyls also react under these conditions, although potentially at different rates. The derivatization of less acidic alcoholic hydroxyls is significantly slower and may require catalysts or more forcing conditions, providing a basis for selectivity. unomaha.edunih.gov Side reactions, such as the hydrolysis of dansyl chloride to the fluorescent dansyl sulfonic acid, can compete with the desired derivatization, especially at high pH. bsu.edu
Optimization of Derivatization Reaction Conditions for Academic Research
To ensure high efficiency, reproducibility, and yield in derivatization reactions for research applications, careful optimization of reaction parameters is crucial. The key variables are the pH of the reaction medium and the solvent system used.
pH: The rate of the dansylation reaction is strongly pH-dependent. An alkaline environment is necessary to deprotonate the target functional groups (e.g., R-NH₂ to R-NH⁻) to make them sufficiently nucleophilic to attack the sulfonyl chloride. usda.gov For the derivatization of amino acids and other amines, a pH between 9.5 and 11 is often optimal. usda.govresearchgate.net This pH is typically maintained using a bicarbonate or carbonate buffer. researchgate.net At this pH, the concentration of the unprotonated amine is high, while the rate of the competing hydrolysis of dansyl chloride, though significant, is manageable. bsu.edu
Solvent Systems: Dansyl chloride is not readily soluble in purely aqueous solutions and is unstable in some organic solvents like dimethyl sulfoxide (DMSO). wikipedia.org Therefore, the reaction is commonly performed in a mixed solvent system. Acetonitrile (B52724) (ACN) is frequently used to dissolve the dansyl chloride reagent before it is added to the aqueous buffer containing the analyte. researchgate.net The choice of solvent can influence reaction kinetics and the stability of the resulting derivatives. For less reactive compounds like unactivated alcohols, non-aqueous solvents such as dichloromethane (CH₂Cl₂) in the presence of a base may be required for efficient derivatization. nih.gov
| Parameter | Typical Condition | Rationale | Reference |
|---|---|---|---|
| pH | 9.5 - 11.0 | Ensures deprotonation of amine/phenol groups to enhance nucleophilicity. | usda.govresearchgate.net |
| Buffer | Sodium or Potassium Bicarbonate/Carbonate | Maintains a stable alkaline pH throughout the reaction. | researchgate.netresearchgate.net |
| Solvent for Reagent | Acetonitrile (ACN) | Effectively dissolves dansyl chloride for addition to the aqueous reaction mixture. | researchgate.net |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rates but may also increase hydrolysis and solvent evaporation. | researchgate.net |
| Reaction Time | 30 - 60 minutes | Sufficient time for the reaction to approach completion for most amines. | researchgate.net |
Systematic Studies of Temperature and Reaction Time Parameters
The efficiency of the derivatization reaction between this compound and target analytes is significantly influenced by temperature and reaction time. Systematic studies have been conducted to optimize these parameters to achieve maximal derivatization yield and reaction rate, which is crucial for the development of robust and reliable analytical methods. While specific kinetic studies on this compound are not extensively available, the derivatization chemistry is analogous to that of dansyl chloride with primary and secondary amines, such as diethanolamine (B148213).
Research into the derivatization of diethanolamine with dansyl chloride has provided optimal conditions that can be extrapolated to this compound. For instance, in the analysis of diethanolamine in cosmetic samples, optimal derivatization was achieved at a temperature of 50°C with a reaction time of 15 minutes. rsc.orgresearchgate.net In other applications involving the derivatization of various amines with dansyl chloride, reaction conditions such as incubation at room temperature for 60 minutes have been reported to be effective. nih.gov Furthermore, for the analysis of amine substances in plasma, a water bath temperature of 50-70°C for 20-60 minutes has been utilized for the derivatization step with dansyl chloride. google.com
These studies highlight that the optimal temperature and reaction time can vary depending on the specific application and the matrix in which the analysis is being performed. The following table summarizes the findings from studies on the effect of temperature and reaction time on the derivatization of amines with dansyl chloride, which serves as a proxy for the behavior of this compound.
Table 1: Effect of Temperature and Reaction Time on Dansyl Chloride Derivatization Efficiency
| Analyte | Matrix | Temperature (°C) | Reaction Time (minutes) | Outcome |
|---|---|---|---|---|
| Diethanolamine | Cosmetic Samples | 50 | 15 | Optimal parameters for micelle-mediated extraction and derivatization rsc.orgresearchgate.net |
| Amino Acids | Biological Samples | Room Temperature | 60 | Effective derivatization for LC-MS analysis nih.gov |
Impact of Catalyst and Reagent Stoichiometry on Derivatization Efficacy
The efficacy of the derivatization reaction with this compound is also critically dependent on the presence of a catalyst and the stoichiometric ratio of the derivatizing agent to the analyte. The dansylation reaction is typically carried out in a basic medium, which acts as a catalyst by deprotonating the amine group of the analyte, thereby increasing its nucleophilicity and facilitating the reaction with the sulfonyl chloride group of the dansyl moiety.
The choice of the base and its concentration are crucial. For the derivatization of diethanolamine, a pH of 9 was found to be optimal. rsc.orgresearchgate.net Similarly, for the derivatization of amino acids, a 100 mM sodium carbonate/bicarbonate buffer with a pH of 9.8 is used. nih.gov These findings underscore the importance of a basic environment to promote the reaction.
The concentration of the derivatizing reagent, this compound, relative to the analyte is another key factor. A sufficient excess of the derivatizing agent is generally used to ensure the complete derivatization of the analyte. For the determination of diethanolamine, a derivative reagent concentration of 1.5 g/L was found to be optimal. rsc.orgresearchgate.net The use of an appropriate excess of the reagent drives the reaction to completion, maximizing the yield of the derivatized product and thus enhancing the sensitivity of the subsequent analysis.
The following table summarizes the key parameters related to catalyst and reagent stoichiometry in dansylation reactions.
Table 2: Influence of Catalyst and Reagent Stoichiometry on Dansylation
| Parameter | Condition | Analyte/Matrix | Rationale |
|---|---|---|---|
| Catalyst (pH) | pH 9 | Diethanolamine in cosmetics | Optimizes the deprotonation of the amine for nucleophilic attack rsc.orgresearchgate.net |
| pH 9.8 (Sodium Carbonate/Bicarbonate Buffer) | Amino acids in biological samples | Facilitates the reaction between the free amine and dansyl chloride nih.gov |
| Reagent Stoichiometry | 1.5 g/L Dansyl Chloride | Diethanolamine in cosmetics | Ensures complete derivatization of the analyte rsc.orgresearchgate.net |
Kinetic Studies of this compound Labeling in Complex Biological and Environmental Matrices
The reaction rate in complex matrices can be influenced by several factors, including the presence of interfering substances, matrix pH, and the concentration of both the analyte and the derivatizing agent. For instance, in plasma samples, the presence of a multitude of other primary and secondary amines can compete for the derivatizing agent, potentially affecting the reaction kinetics and the extent of labeling of the target analyte.
The development of analytical methods using dansylation in complex matrices often involves optimization of the reaction conditions to ensure that the derivatization goes to completion for the analytes of interest within a practical timeframe. This is implicitly a kinetic consideration, as the goal is to reach a state of maximum product formation.
While detailed kinetic rate constants for this compound in various matrices are a subject for further research, the successful application of dansylation in numerous complex sample types demonstrates that favorable reaction kinetics can be achieved under optimized conditions.
Advanced Analytical Methodologies Employing Dansyl D6 Diethanolamine
Integration with State-of-the-Art Mass Spectrometry Platforms
Dansyl-d6-diethanolamine, as a deuterated internal standard, is integral to advanced quantitative analytical workflows that are built upon its integration with modern mass spectrometry platforms. Its stable isotope label allows for precise and accurate quantification by correcting for variations in sample preparation and matrix effects. The derivatization of target analytes with the corresponding "light" dansyl reagent, followed by the addition of the "heavy" this compound standard, is a cornerstone of sensitive detection and reliable measurement in complex matrices.
Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Absolute and Relative Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for quantitative analysis that provides high precision and accuracy. springernature.com The methodology relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). researchgate.net In the context of this article, this compound would serve as a precursor to a deuterated derivatizing agent or as a standard itself after derivatization of a sample. The core principle involves adding a known quantity of the "heavy" isotope-labeled standard (e.g., a compound derivatized with a reagent synthesized from this compound) to a sample containing the "light," non-labeled analyte of interest.
The analyte and the internal standard are chemically identical, exhibiting the same extraction, derivatization, chromatographic, and ionization behaviors. Because they differ only in mass, the mass spectrometer can distinguish between them. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, analysts can accurately determine the concentration of the analyte. This ratio remains constant even if sample is lost during preparation or if ionization efficiency fluctuates, as both the analyte and the standard are affected equally.
Applications of SIDMS with Dansyl Labeling:
Absolute Quantification: When the exact concentration of the added internal standard is known, SIDMS allows for the absolute quantification of the target analyte. This is crucial in fields like clinical diagnostics and environmental monitoring where precise concentration values are required. A library of known standards can be used to determine the absolute concentrations of numerous metabolites simultaneously. researchgate.net
Relative Quantification: In metabolomics and proteomics, SIDMS is used for relative quantification to compare analyte concentrations across different samples (e.g., diseased vs. healthy). nih.gov Samples can be derivatized with light (¹²C) and heavy (¹³C or deuterium-labeled) dansyl reagents, mixed, and analyzed together. springernature.comnih.gov The ratio of the light to heavy peak intensities directly reflects the relative abundance of the analyte in the compared samples. nih.gov This differential labeling approach minimizes analytical variability and allows for the robust identification of changes in metabolite levels. nih.gov
The use of d0/d6 dansyl derivatives has been successfully applied in the quantification of amino acids in complex mixtures like beverages, demonstrating excellent accuracy and reproducibility. researchgate.net
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies
The coupling of Ultra-High Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) creates a highly sensitive and specific platform for the analysis of derivatized compounds. UPLC utilizes columns with smaller particles (<2 µm), which provides higher resolution, increased peak capacity, and significantly faster analysis times compared to traditional HPLC.
Dansylation alters the properties of polar analytes (like amino acids or phenols), increasing their hydrophobicity. researchgate.net This change improves their retention on reversed-phase UPLC columns, which are the standard for separating such derivatives. researchgate.netnih.gov The result is a sharp, well-defined chromatographic peak, essential for accurate quantification. researchgate.net
Following separation by UPLC, the analytes enter the tandem mass spectrometer. In MS/MS systems, such as a triple quadrupole, a specific precursor ion (the protonated molecular ion of the dansylated analyte) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), is highly specific and virtually eliminates background noise, leading to exceptionally low detection limits. nih.gov For instance, the collision-induced dissociation of dansylated ethinylestradiol produces a distinct product ion at m/z 171, corresponding to the protonated 5-(dimethylamino)naphthalene moiety, which is used for specific quantification. nih.gov
This UPLC-MS/MS approach has been validated for a broad linear dynamic range with high accuracy and precision, making it suitable for trace-level analysis in complex biological matrices like plasma. researchgate.netnih.gov
Table 1: Performance Characteristics of a UPLC-MS/MS Method for Ethinylestradiol Analysis Following Dansyl Derivatization This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Result | Source |
|---|---|---|
| Linear Dynamic Range | 0.005–20 ng/mL | nih.gov |
| Accuracy (% Bias) | < 4% | nih.gov |
| Precision (% CV) | < 7.5% | nih.gov |
| Lower Limit of Quantification | 5 pg/mL (using 50 µL plasma) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications for Volatile and Semivolatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net Analytes are separated based on their boiling points and polarity in a gaseous mobile phase before detection by a mass spectrometer.
The direct application of GC-MS for dansylated derivatives is not common. Dansyl groups are relatively large and polar, which significantly decreases the volatility of the derivatized molecule, making it generally unsuitable for GC analysis without further modification. Most methods employing dansylation are coupled with liquid chromatography. nih.govnih.gov
However, in specific forensic or environmental applications, GC-MS is used to create chemical "fingerprints" of soil or water samples by analyzing their volatile and semi-volatile fractions. nih.gov While this compound itself is not a target in these analyses, the principles of derivatization are sometimes employed in GC-MS to increase the volatility of certain non-volatile compounds through processes like silylation. nih.gov The use of isotopic labeling in conjunction with GC-MS is a well-established quantitative technique, but it is typically applied to analytes that are either naturally volatile or can be made so through more suitable derivatization reactions than dansylation.
Role of High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Mass Spectrometry (IMS) in Structural Elucidation and Quantitative Analysis
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This capability is crucial for the confident identification and structural elucidation of unknown compounds. mdpi.com When analyzing dansylated metabolites, HRMS can determine the elemental composition of the derivatized molecule and its fragments with a high degree of certainty, helping to distinguish between compounds with very similar masses. mdpi.com For example, in the analysis of ginsenoside degradation products, HRMS was used to propose chemical structures by comparing the exact masses and fragmentation patterns of the products with the parent compound. mdpi.com
Ion Mobility Mass Spectrometry (IMS) adds another dimension of separation to the analytical workflow. osti.gov IMS separates ions in the gas phase based on their size, shape, and charge, measured as a collision cross-section (CCS). This technique can resolve isomeric compounds—molecules that have the same mass and elemental formula but different three-dimensional structures. Such isomers are often indistinguishable by mass spectrometry alone. By coupling IMS with LC-MS, it is possible to separate and identify dansylated isomers that co-elute from the chromatography column. nih.gov This combined approach enhances the specificity of both quantitative analysis and structural characterization, providing greater confidence in compound identification. osti.govnih.gov
Electrospray Ionization (ESI) Enhancement Mechanisms and Strategies for Improved Sensitivity
A primary reason for using dansyl derivatization is to dramatically improve the sensitivity of detection in Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net Many biologically important molecules, such as steroids and certain amino acids, have poor ionization efficiency in their native state. nih.govnih.gov
The enhancement mechanism stems from the chemical structure of the dansyl group. It contains a dimethylamino functional group, which is a tertiary amine. This group is readily protonated under the acidic mobile phase conditions typically used in reversed-phase chromatography for positive-ion ESI. nih.gov By attaching this easily ionizable "proton-grabbing" tag to the analyte, the derivatization process ensures the resulting molecule carries a stable positive charge. This pre-charged nature significantly enhances the efficiency of the electrospray process, leading to a much greater number of ions reaching the mass spectrometer detector.
Studies have shown that dansylation can boost the ESI signal by one to three orders of magnitude compared to the underivatized molecules. researchgate.net This profound increase in sensitivity allows for the detection and quantification of analytes at extremely low concentrations, often in the picogram or even femtogram range. researchgate.netnih.gov
Table 2: ESI Signal Enhancement via Dansylation This table is interactive. Users can sort columns by clicking on the headers.
| Analyte Type | Reported Signal Enhancement Factor | Analytical Platform | Source |
|---|---|---|---|
| Amines & Phenols | 10 to 1,000 times | LC-ESI-FTICR-MS | researchgate.net |
| Alcohols (e.g., Cholesterol) | 103 times (vs. succinic anhydride derivatization) | LC-MS | nih.gov |
| Domoic Acid | 5 times (MS/MS detection) | LC-MS/MS | researchgate.net |
Advanced Chromatographic Separation Techniques for this compound Derivatives
The chemical derivatization of analytes with a dansyl group fundamentally alters their chromatographic behavior, which is a key advantage of the technique. Polar and ionic metabolites, which are typically difficult to retain on standard reversed-phase (RP) liquid chromatography columns, become significantly more hydrophobic after dansylation. researchgate.net This increased hydrophobicity allows them to be effectively retained and separated using common C18 stationary phases. researchgate.netnih.gov
The robust retention enables the use of gradient elution, where the proportion of organic solvent in the mobile phase is increased over time. This allows for the efficient separation of a wide range of dansylated compounds, from less hydrophobic to more hydrophobic, within a single analytical run. The separation is often so effective that there is no discernible isotopic effect on the retention time between the light (e.g., ¹²C-dansyl) and heavy (e.g., ¹³C- or d6-dansyl) labeled derivatives, meaning they co-elute perfectly. researchgate.net This co-elution is critical for the accuracy of quantification in stable isotope dilution methods.
Optimization of Reversed-Phase Liquid Chromatography (RPLC) for Derivatized Compounds
Reversed-phase liquid chromatography is a cornerstone technique for the separation of dansylated compounds. The derivatization with the dansyl group significantly increases the hydrophobicity of polar analytes, making them amenable to RPLC. Optimization of RPLC methods for this compound derivatives focuses on several key parameters to achieve high resolution and sensitivity.
Mobile Phase Composition: The choice of organic modifier and aqueous buffer is critical. Acetonitrile (B52724) and methanol are the most common organic solvents used in the mobile phase, often in a gradient elution mode with water. chromatographyonline.com The elution strength and selectivity can be fine-tuned by adjusting the gradient profile, which typically involves a gradual increase in the organic solvent concentration. For instance, a linear gradient from a lower to a higher percentage of acetonitrile in an aqueous buffer is frequently employed for the separation of dansylated amines. researchgate.net
pH Control: The pH of the aqueous component of the mobile phase plays a crucial role in controlling the retention and peak shape of ionizable dansylated compounds. Buffers such as phosphate or Tris-HCl are used to maintain a constant pH. researchgate.net For amine derivatives, a slightly acidic to neutral pH is often optimal to ensure consistent ionization states and improve chromatographic performance.
Stationary Phase: C8 and C18 columns are the most widely used stationary phases for the separation of dansyl derivatives due to their hydrophobic nature. researchgate.net The choice between C8 and C18 depends on the hydrophobicity of the specific this compound conjugate being analyzed, with C18 providing greater retention for more hydrophobic compounds.
A typical RPLC gradient program for the separation of dansylated compounds is presented in the table below.
| Time (minutes) | % Acetonitrile | % Aqueous Buffer (e.g., 0.1% Formic Acid) |
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 20 | 80 |
| 30 | 20 | 80 |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes
For analytes that remain highly polar even after derivatization with this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative to RPLC. chromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. uva.nl
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar analytes are more strongly retained. Common stationary phases for HILIC include bare silica, amide, aminopropyl, and diol columns. uva.nl The elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase. chromatographyonline.com
High-Performance Thin-Layer Chromatography (HPTLC) Applications in Microanalysis
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the rapid screening and semi-quantitative analysis of this compound derivatives. Its high sample throughput makes it suitable for microanalysis. The separation is achieved on a thin layer of adsorbent, typically silica gel, with a developing solvent system.
For the separation of dansylated amines, a common solvent system consists of a mixture of chloroform, diethyl ether, and triethylamine in a 4:1:1 ratio. researchgate.net After development, the separated spots are visualized under UV light, taking advantage of the fluorescent nature of the dansyl group.
Methodological Strategies for Improving Chromatographic Resolution and Peak Shape
Achieving optimal chromatographic resolution and symmetric peak shapes is paramount for accurate quantification. Several strategies can be employed:
Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the type and concentration of the organic modifier and the pH and ionic strength of the buffer, can significantly impact selectivity and peak shape. researchgate.net
Flow Rate and Temperature: Adjusting the flow rate to the optimal linear velocity for the chosen column can enhance efficiency. Temperature control can also influence viscosity and mass transfer, thereby affecting resolution and peak symmetry.
Injection Volume and Solvent: Minimizing the injection volume and ensuring the sample solvent is compatible with the mobile phase can prevent peak distortion. nih.gov
Column Selection: Choosing a column with the appropriate stationary phase chemistry, particle size, and dimensions is fundamental to achieving good resolution. Smaller particle sizes generally lead to higher efficiency but also higher backpressure.
System Optimization: Minimizing extra-column dead volume in the HPLC system is crucial to prevent peak broadening. consensus.app
Spectroscopic Detection Modalities for this compound Conjugates
The dansyl moiety imparts favorable spectroscopic properties to the derivatized molecules, enabling sensitive detection using fluorescence and UV-Vis spectroscopy.
Fluorescence Detection in Research Protocols and its Optimization
Fluorescence detection is the most common and sensitive method for the quantification of dansyl derivatives. The dansyl group is inherently fluorescent, with excitation and emission maxima that are environmentally sensitive.
Excitation and Emission Wavelengths: Dansyl derivatives typically exhibit an excitation maximum in the range of 330–350 nm and an emission maximum in the range of 500–540 nm. nih.govsigmaaldrich.com For example, after derivatization with hexylamine in chloroform, dansyl chloride shows an excitation wavelength of 337 nm and an emission wavelength of 492 nm. sigmaaldrich.com
Optimization of Fluorescence Signal: The fluorescence quantum yield of dansyl amides is highly dependent on the polarity of the solvent. chemicalbook.com In general, the fluorescence intensity is higher in nonpolar solvents and lower in polar, protic solvents. The pH of the medium can also influence the fluorescence signal. Therefore, optimizing the composition of the mobile phase in HPLC or the extraction solvent is crucial for maximizing sensitivity.
The following table illustrates the effect of solvent polarity on the fluorescence quantum yield of a dansyl derivative.
| Solvent | Quantum Yield |
| Dioxane | 0.66 |
| Water | 0.07 |
Utility of UV-Vis Spectroscopy for Derivatization Reaction Monitoring and Confirmation
UV-Vis spectroscopy is a valuable tool for monitoring the progress of the derivatization reaction and confirming the formation of the this compound conjugate. This is achieved by observing the changes in the UV-Vis absorption spectrum over time.
Dansyl chloride in its unreacted state typically shows an absorbance maximum at around 365 nm. mdpi.com Upon reaction with an amine, a new absorption band appears at a lower wavelength, typically around 315-345 nm, corresponding to the formation of the dansyl sulfonamide. mdpi.comsemanticscholar.org By monitoring the decrease in the absorbance of the dansyl chloride peak and the concomitant increase in the absorbance of the product peak, the reaction kinetics and completion can be effectively tracked. mdpi.com
Computational and Bioinformatic Approaches for Analysis of Labeled Compound Data
Data Preprocessing and Spectral Feature Extraction
The initial step in the computational analysis involves the processing of raw mass spectrometry data files, which are typically in proprietary vendor formats. This stage is crucial for converting the raw data into a format suitable for quantitative analysis.
Key processing steps include:
File Conversion: Raw data files are converted to open-source formats like mzXML or mzML using tools such as ProteoWizard's msConvert. This facilitates data sharing and analysis with a wide range of software.
Peak Picking and Centroiding: Algorithms are applied to the raw spectra to identify ion signals and convert the profile data into a list of mass-to-charge ratios (m/z) and their corresponding intensities (centroids).
Noise Reduction: Various filtering techniques are employed to reduce baseline noise and remove low-intensity signals that are unlikely to represent true biological molecules.
Chromatographic Alignment: In liquid chromatography-mass spectrometry (LC-MS) experiments with multiple samples, retention times can shift. Alignment algorithms are used to correct for these variations, ensuring that the same analyte is compared across different runs.
A number of software packages are available to perform these initial data processing steps. Some of the most commonly used platforms in quantitative proteomics and metabolomics include:
MaxQuant: A popular platform for the analysis of large-scale quantitative proteomics data, offering a comprehensive suite of tools for feature detection, quantification, and protein identification.
XCMS: A widely used open-source software package for metabolomics data, providing functionalities for peak detection, retention time correction, and peak alignment.
MS-DIAL: A comprehensive software for untargeted metabolomics data analysis, supporting various data acquisition methods and offering tools for peak detection, deconvolution, and identification.
Quantification of Labeled Compounds
Following preprocessing, the next critical step is the quantification of the relative abundance of molecules between samples labeled with the "light" (unlabeled) and "heavy" (this compound) tags. This is achieved by comparing the signal intensities of the isotopic peak pairs.
The quantification workflow typically involves:
Peak Pairing: The software identifies pairs of peaks that correspond to the unlabeled and the this compound-labeled forms of the same molecule. These pairs will have a specific mass difference corresponding to the mass of the deuterium (B1214612) atoms in the label.
Ratio Calculation: For each identified pair, the ratio of the intensity of the "heavy" peak to the "light" peak is calculated. This ratio reflects the relative abundance of the molecule in the two samples being compared.
Data Normalization: To account for variations in sample loading and instrument performance, the calculated ratios are normalized. Common normalization methods include total ion current (TIC) normalization or normalization to the median or mean ratio of all quantified molecules.
The table below illustrates a hypothetical output from a quantitative analysis of metabolites labeled with this compound.
| Metabolite ID | Retention Time (min) | Unlabeled m/z | Labeled m/z | Unlabeled Intensity | Labeled Intensity | Abundance Ratio (Labeled/Unlabeled) |
| M001 | 5.23 | 350.1234 | 356.1601 | 1.20E+07 | 2.45E+07 | 2.04 |
| M002 | 7.89 | 412.2345 | 418.2712 | 8.50E+06 | 4.10E+06 | 0.48 |
| M003 | 9.12 | 288.0987 | 294.1354 | 5.60E+07 | 5.75E+07 | 1.03 |
Statistical Analysis and Data Visualization
Once the relative abundances of the labeled molecules have been determined, statistical methods are applied to identify significant changes between the experimental groups.
Common statistical tests employed include:
t-tests: Used to compare the means of two groups.
ANOVA (Analysis of Variance): Used for comparing the means of three or more groups.
Volcano Plots: A graphical representation used to visualize differentially expressed molecules. It plots the statistical significance (p-value) against the magnitude of change (fold change).
The results of the statistical analysis are often presented in tables that include the calculated fold change, p-value, and adjusted p-value (e.g., using Benjamini-Hochberg correction for multiple testing).
| Metabolite ID | log2(Fold Change) | p-value | Adjusted p-value | Regulation |
| M001 | 1.03 | 0.001 | 0.005 | Upregulated |
| M002 | -1.06 | 0.003 | 0.012 | Downregulated |
| M003 | 0.04 | 0.850 | 0.910 | No significant change |
Bioinformatic Approaches for Identification and Pathway Analysis
The final step in the workflow is to identify the molecules that show significant changes in abundance and to understand their biological context.
Database Searching: The accurate mass and fragmentation spectra (MS/MS) of the differentially expressed molecules are searched against spectral libraries and databases such as the Human Metabolome Database (HMDB), METLIN, or protein sequence databases (e.g., UniProt) for identification.
Pathway Analysis: Once a list of identified and significantly altered metabolites or proteins is obtained, pathway analysis tools (e.g., MetaboAnalyst, Ingenuity Pathway Analysis) are used to map these molecules to known biochemical pathways. This helps in elucidating the biological processes that are perturbed in the experimental condition.
The integration of these computational and bioinformatic approaches is essential for the successful analysis of data from studies employing this compound and other isotopic labeling strategies, ultimately enabling the extraction of valuable biological insights from complex mass spectrometry data.
Applications in Quantitative Bioanalysis and Metabolomics Research Utilizing Dansyl D6 Diethanolamine
Precision Quantification of Endogenous Metabolites in Biological Fluids and Tissues
The use of stable isotope-labeled internal standards, such as Dansyl-d6-diethanolamine, is a cornerstone of robust quantitative mass spectrometry. By introducing a known amount of the deuterated standard into a biological sample, the ratio of the endogenous analyte to the internal standard can be measured with high precision, mitigating potential errors introduced during sample extraction, derivatization, and analysis.
Comprehensive Amino Acid Profiling and Quantification
The general workflow involves the extraction of amino acids from biological samples, followed by derivatization with dansyl chloride. A known concentration of the internal standard mixture, which would include the deuterated analogs of the amino acids of interest, is added prior to derivatization. The resulting mixture of dansylated native and deuterated amino acids is then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS). The quantification is based on the ratio of the signal intensity of the native dansylated amino acid to that of its corresponding deuterated internal standard. This approach allows for the creation of detailed amino acid profiles, which are invaluable in studying metabolic disorders, nutritional status, and various disease states. nih.gov
Determination of Biogenic Amines and Polyamines in Complex Biological Systems
The quantification of biogenic amines and polyamines in biological systems is crucial for understanding their roles in physiological and pathological processes, including cell proliferation and cancer. nih.gov Dansyl chloride is a frequently used derivatizing agent for these compounds due to its high selectivity and the enhanced sensitivity it imparts to the derivatives. synnovis.co.ukcabidigitallibrary.org
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of major polyamines in red blood cells, including putrescine, spermidine, and spermine, after derivatization with dansyl chloride. nih.gov For accurate quantification, an internal standard such as 1,8-diaminooctane (B148097) is utilized. nih.gov The method demonstrates excellent linearity and low limits of detection, making it a reliable tool for clinical research. nih.gov
Below is a table summarizing the validation parameters for the LC-MS/MS determination of dansylated polyamines in red blood cells.
| Analyte | Limit of Detection (pmol/ml) | Intra-run Precision (%) | Inter-run Precision (%) | Regression Coefficient (r²) |
| Putrescine | 0.10 | < 10 | 13 | > 0.99 |
| Spermidine | 0.75 | < 10 | 9 | > 0.99 |
| Spermine | 0.50 | < 10 | 20 | > 0.99 |
Data compiled from a study on the determination of dansylated polyamines in red blood cells by liquid chromatography-tandem mass spectrometry. nih.gov
The use of a deuterated internal standard like this compound in such assays would further enhance the accuracy by accounting for any variability in the derivatization reaction and matrix effects.
Targeted Fatty Acid Analysis and Contributions to Lipidomics Studies
The analysis of fatty acids by LC-MS can be challenging due to their poor ionization efficiency. nih.gov Chemical derivatization is a common strategy to overcome this limitation, often by introducing a charged moiety to the fatty acid molecule, which enhances its signal in the mass spectrometer. nih.gov While the direct use of this compound for fatty acid derivatization is not extensively documented, the principle of using derivatization to improve LC-MS analysis of fatty acids is well-established. nih.govresearchgate.net
Derivatization strategies for fatty acids often aim to introduce a group that can be readily ionized in positive ion mode, thereby improving sensitivity. nih.gov Isotope-labeled derivatizing reagents can be used to create internal standards for precise quantification. For instance, an integrated isotope-free method with a dual derivatization strategy using reagents like 2-dimethylaminoethylamine and dansyl hydrazine (B178648) has been developed for the quantification of free fatty acids. nih.gov This approach allows for the creation of "heavy" and "light" labeled standards to be used in quantitative LC-MS analysis. nih.gov
The application of a deuterated dansyl-containing reagent like this compound would align with these advanced strategies for sensitive and accurate fatty acid profiling in the burgeoning field of lipidomics.
Quantitative Analysis of Hormones and Related Biomolecules
The precise measurement of steroid hormones in biological fluids is essential for clinical diagnostics and research. LC-MS/MS has emerged as a superior alternative to immunoassays for steroid hormone analysis due to its higher specificity and accuracy. nih.gov Dansylation has been shown to significantly improve the sensitivity and chromatographic separation of estrogens in LC-MS/MS methods. mdpi.com
A validated LC-MS/MS method for the simultaneous determination of 19 steroid hormones in human serum and urine utilizes isotopically labeled internal standards to ensure accuracy. mdpi.com While this particular study does not specify the use of this compound, it highlights the critical role of deuterated standards in quantitative steroid analysis. The derivatization of estrogens with dansyl chloride in this method led to an 11- to 23-fold improvement in sensitivity. mdpi.com
The table below presents the limits of quantification (LOQ) for several steroid hormones in serum using an LC-MS/MS method with isotopically labeled internal standards.
| Steroid Hormone | Lower Limit of Quantification (LLOQ) (nmol/L) |
| Testosterone | 0.17 |
| Androstenedione | 0.88 |
| DHEAS | 35.0 |
| Pregnenolone | 4.00 |
| 17-hydroxypregnenolone | 1.50 |
| Progesterone | 0.40 |
| 17-hydroxyprogesterone | 1.15 |
| 11-deoxycorticosterone | 0.30 |
| Cortisol | 3.45 |
| Cortisone | 0.69 |
| 11-deoxycortisol | 0.36 |
| 21-deoxycortisol | 0.36 |
| Corticosterone | 0.72 |
Data from a study on the panelling of 13 steroids in serum using LC-MS/MS. synnovis.co.uk
The integration of a deuterated dansyl standard like this compound would be a logical extension of these methods, particularly for estrogens and other hormones amenable to dansylation, to further enhance the precision of their quantification.
Investigating Post-Translational Modifications and Protein Structure-Dynamics Relationships
Beyond its role in quantifying small molecules, dansyl chloride-based chemistry can also be applied to the study of proteins.
Application in Covalent Labeling for Protein Structural and Conformational Analysis
Covalent labeling coupled with mass spectrometry is a powerful tool for probing protein structure and dynamics. Dansyl chloride can be used as a covalent probe to label solvent-accessible lysine (B10760008) residues in proteins. mdpi.comosti.gov The extent of labeling can provide insights into the protein's conformation, folding, and interactions with other molecules. mdpi.comresearcher.life
Studies using model proteins like myoglobin (B1173299) and alcohol dehydrogenase have demonstrated that dansylation can be performed under native conditions without significantly altering the protein's structure or non-covalent interactions. mdpi.com The introduction of the dansyl group provides a mass tag that can be readily detected by mass spectrometry, allowing for the identification of labeled residues and the quantification of their accessibility. While these studies primarily focus on the non-deuterated dansyl chloride, the principles of covalent labeling and subsequent mass spectrometric analysis are directly applicable. The use of a deuterated labeling reagent, in principle, could be employed in more complex experimental designs, such as differential labeling strategies to compare protein conformations under different conditions.
Identification and Characterization of Carbonylation Sites in Model and Endogenous Proteins
Protein carbonylation is an irreversible post-translational modification that serves as a biomarker for oxidative stress. The identification of specific carbonylation sites is crucial for understanding the mechanisms of protein damage and related pathologies. While dansyl derivatives like dansylhydrazine are used to label carbonyl groups in proteins for their subsequent identification by mass spectrometry, specific studies employing this compound for this purpose are not prominently documented.
The general methodology involves the reaction of a hydrazine-containing probe with the carbonyl groups on the protein side chains (e.g., Lysine, Arginine, Threonine, and Proline). This derivatization allows for enhanced detection and fragmentation in mass spectrometry, aiding in the localization of the modification. In such studies, a deuterated standard like this compound could theoretically be used as an internal standard if a corresponding non-deuterated derivatizing agent were used to label the proteins. However, direct application of this compound as the primary labeling agent for carbonylation sites has not been detailed in available research.
| Parameter | Description |
| Modification Type | Protein Carbonylation |
| Biomarker for | Oxidative Stress |
| Affected Amino Acids | Lysine, Arginine, Threonine, Proline |
| General Derivatizing Agent | Hydrazine-containing probes (e.g., Dansylhydrazine) |
| Potential Role of this compound | Internal standard in mass spectrometry |
Contributions to Environmental and Food Safety Analytical Research
The use of dansyl compounds in environmental and food safety analysis is established for the derivatization of amines, phenols, and other compounds to enhance their detection by liquid chromatography with fluorescence or mass spectrometry detection. These methods are applied to the analysis of various contaminants and residues.
While this compound is commercially available and listed under environmental standards, specific research articles detailing its direct application in the analysis of environmental or food samples are scarce. Its role would likely be as an internal standard for methods developed using its non-deuterated counterpart, Dansyl-diethanolamine (B47425), to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. For instance, diethanolamine (B148213) itself is used as a surfactant and corrosion inhibitor and may be monitored in environmental samples. A method using dansyl-diethanolamine for derivatization could employ this compound as an ideal internal standard.
| Application Area | Analyte Class | General Derivatization Agent | Potential Role of this compound |
| Environmental Monitoring | Amines, Phenols, Surfactants | Dansyl Chloride, Dansyl-diethanolamine | Isotope-labeled internal standard |
| Food Safety | Contaminants, Residues | Dansyl Chloride | Isotope-labeled internal standard |
Methodological Advancements in Drug Discovery and Development Research (excluding clinical human trials)
In drug discovery and development, quantitative bioanalysis is essential for pharmacokinetics, metabolism, and biomarker studies. Isotope-labeled internal standards are critical for achieving high accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) assays.
| Research Phase | Application | Technique | Role of this compound |
| Preclinical Development | Quantitative Bioanalysis (e.g., Pharmacokinetics) | LC-MS | Internal Standard |
| Metabolite Identification | Structural Elucidation | LC-MS | Reference compound |
Mechanistic and Isotopic Effects in Research Applications of Dansyl D6 Diethanolamine
Impact of Deuteration on Mass Spectrometric Ionization Efficiency and Fragmentation Pathways
The substitution of six hydrogen atoms with deuterium (B1214612) in Dansyl-d6-diethanolamine influences its behavior within the mass spectrometer. This influence manifests in both ionization efficiency and the pathways of collision-induced dissociation (CID).
Deuteration can sometimes lead to slight changes in the physicochemical properties of a molecule, such as its lipophilicity and basicity, which may, in turn, affect its ionization efficiency in electrospray ionization (ESI). This phenomenon, known as the deuterium isotope effect, can also cause minor shifts in chromatographic retention time compared to the unlabeled analyte. While stable isotope-labeled standards are generally assumed to have identical ionization efficiencies to their unlabeled counterparts, subtle differences can arise, making co-elution critical for compensation.
In terms of fragmentation, dansylated amines exhibit characteristic patterns. Upon CID, fragmentation of the protonated molecular ion of a dansyl-labeled compound predominantly yields ions that contain the stable dansyl moiety. The most common fragmentation involves the cleavage of the sulfonamide bond, leading to the formation of the dimethylaminonaphthalenium ion. For this compound, the fragmentation pathways are expected to be analogous to its unlabeled counterpart, with the key difference being the mass-to-charge (m/z) ratio of the parent and fragment ions, which will reflect the presence of the six deuterium atoms.
Table 1: Expected Fragmentation Patterns of Dansyl-Labeled Amines This table outlines the generalized fragmentation behavior expected for dansyl-labeled compounds like this compound during tandem mass spectrometry (MS/MS).
| Process | Description | Common Fragment Ion |
| Primary Fragmentation | Collision-induced dissociation (CID) typically results in fragments containing the stable dansyl group. | Dimethylaminonaphthalenium ion |
| Neutral Loss | The original amine portion of the molecule is often lost as a neutral species. | Varies based on the amine structure |
| Isotopic Shift | Fragments containing the deuterated portion of this compound will exhibit a corresponding mass shift compared to the unlabeled analog. | m/z shift reflects the number of deuterium atoms |
Strategies for Effective Mitigation of Matrix Effects through Stable Isotope Dilution
One of the most significant challenges in quantitative LC-MS analysis of complex samples (e.g., plasma, wastewater) is the "matrix effect". scispace.com This phenomenon involves the suppression or enhancement of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification. scispace.comacanthusresearch.com Stable isotope dilution (SID) is the gold-standard strategy for mitigating these effects. acanthusresearch.com
By using this compound as an internal standard (IS) for the analysis of unlabeled dansyl-diethanolamine (B47425), the matrix effect can be effectively compensated. The underlying principle is that the deuterated standard is chemically and physically almost identical to the analyte. acanthusresearch.com Therefore, it experiences the same extraction inefficiencies, ionization suppression, or enhancement as the target analyte. waters.com Since the IS is added to the sample at a known concentration at the beginning of the sample preparation process, any variation in the final signal intensity affects both the analyte and the IS proportionally. The ratio of the analyte's signal to the IS signal remains constant, allowing for accurate and precise quantification even in the presence of strong matrix effects. scispace.com
Table 2: Principles of Matrix Effect Mitigation using this compound This interactive table summarizes how the Stable Isotope Dilution (SID) method works to counteract analytical challenges.
| Challenge | Effect on Signal | How SID Compensates |
| Ion Suppression | Co-eluting matrix components reduce the ionization efficiency of the analyte, lowering its signal. | This compound is equally suppressed, keeping the analyte/IS ratio constant. |
| Ion Enhancement | Co-eluting matrix components increase the ionization efficiency of the analyte, elevating its signal. | This compound is equally enhanced, keeping the analyte/IS ratio constant. |
| Sample Loss | Analyte is lost during multi-step extraction or sample preparation procedures. | An identical proportion of this compound is lost, preserving the analyte/IS ratio. |
| Instrument Variability | Fluctuations in injection volume or mass spectrometer sensitivity affect the signal. | Both analyte and this compound signals are affected equally, normalizing the final result. |
Advantages of Co-elution of Labeled and Unlabeled Analytes for Enhanced Analytical Precision
For a stable isotope-labeled internal standard to effectively compensate for matrix effects, it must co-elute chromatographically with the unlabeled analyte. The near-identical chemical properties of this compound and its non-deuterated counterpart ensure that they behave almost identically during chromatographic separation.
This co-elution is crucial because matrix effects are often temporally dependent; that is, the degree of ion suppression or enhancement can change rapidly as different matrix components elute from the LC column. When the labeled standard and the unlabeled analyte exit the column and enter the mass spectrometer's ion source at the exact same time, they are subjected to the exact same matrix environment. waters.com This simultaneous exposure ensures the most accurate compensation for signal fluctuations, thereby maximizing analytical precision and reliability. Even minor separations in retention time, sometimes observed with deuterated standards due to isotopic effects on polarity, can lead to differential matrix effects and compromise quantification. waters.com
Isotopic Integrity and Stability Considerations in Labeled Compound Analysis
The utility of this compound as an internal standard is contingent upon its isotopic integrity and stability throughout the analytical process. Two key considerations are isotopic purity and the potential for back-exchange.
First, the deuterated standard must have high isotopic purity, meaning it should be substantially free of the unlabeled species. The presence of unlabeled analyte in the internal standard solution would lead to an overestimation of the analyte's concentration in the sample.
Second, the deuterium labels must be stable and not prone to exchange with protons from solvents or the sample matrix (a process known as back-exchange). acanthusresearch.comnih.gov For this reason, deuterium atoms are ideally placed on carbon atoms that are not in chemically labile positions, such as those adjacent to heteroatoms (O, N) or carbonyl groups, where enolization can facilitate hydrogen-deuterium (H-D) exchange under acidic or basic conditions. acanthusresearch.commdpi.com The d6 label in this compound is typically on the ethyl groups, which are generally considered stable positions. However, it is crucial for analytical methods to be validated to ensure that no significant back-exchange occurs under the specific conditions of sample preparation, storage, and LC-MS analysis (e.g., pH of mobile phases, temperature). nih.govacs.org Loss of the deuterium label would convert the internal standard into the unlabeled analyte, compromising the accuracy of the quantification. acanthusresearch.com
Method Validation and Quality Assurance in Deuterated Dansyl Compound Analysis
Systematic Method Development and Optimization Protocols in Quantitative Analysis
The development of a quantitative analytical method using Dansyl-d6-diethanolamine as an internal standard involves a systematic approach to optimize each stage of the analysis, from sample preparation to detection. The primary goal is to ensure that the method is sensitive, specific, accurate, and reproducible.
Derivatization Optimization: The analytical workflow often begins with the derivatization of a target analyte with dansyl chloride to enhance its chromatographic and mass spectrometric properties. mdpi.com The derivatization reaction for the analyte of interest, for which this compound would serve as an internal standard, requires careful optimization. Key parameters include:
pH: The reaction between dansyl chloride and primary or secondary amines is highly pH-dependent, with optimal conditions typically in the range of pH 9-10.5. researchgate.netmdpi.com
Temperature and Time: Dansylation is often carried out at elevated temperatures (e.g., 40-60°C) for a specific duration (e.g., 15-60 minutes) to ensure complete reaction. researchgate.netresearchgate.netrsc.org
Reagent Concentration: The concentration of dansyl chloride must be sufficient to derivatize the analyte completely without causing excessive background or side reactions. nih.gov
Quenching: After the desired reaction time, a quenching agent like ammonium hydroxide is often added to consume excess dansyl chloride. nih.gov
Chromatographic Separation: Liquid chromatography, particularly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is employed to separate the dansylated analyte and the this compound internal standard from other matrix components. nih.gov Optimization of the chromatographic conditions is critical for achieving good resolution and peak shape. This includes:
Column Selection: Reversed-phase columns (e.g., C8 or C18) are commonly used for the separation of dansyl derivatives. researchgate.net
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically optimized to achieve the best separation.
Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and separation efficiency.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice for its high selectivity and sensitivity. rsc.org The instrument is typically operated in the positive electrospray ionization (ESI) mode for dansylated compounds. researchgate.net Method development involves:
Tuning and Optimization: The mass spectrometer is tuned to the specific mass-to-charge ratios (m/z) of the precursor and product ions for both the analyte and this compound.
Multiple Reaction Monitoring (MRM): The MRM transitions for both the analyte and the internal standard are carefully selected and optimized to maximize signal intensity and specificity.
A systematic approach to method development ensures that the final analytical protocol is robust and fit for its intended purpose.
Rigorous Evaluation of Analytical Performance Parameters
Once the analytical method is developed, it must undergo rigorous validation to demonstrate its reliability. This involves the assessment of several key performance parameters.
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements.
Accuracy: Accuracy is typically determined by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) within the calibration range. The measured concentrations are compared to the nominal concentrations, and the accuracy is expressed as the percentage of recovery. For a method to be considered accurate, the mean value should be within ±15% of the nominal value (or ±20% at the lower limit of quantification). rsc.org
Precision: Precision is evaluated at two levels:
Intra-day precision (repeatability): This is determined by analyzing multiple replicates of the QC samples on the same day.
Inter-day precision (intermediate precision): This is assessed by analyzing the QC samples on different days.
Precision is expressed as the relative standard deviation (RSD), which should ideally be less than 15% (or 20% at the lower limit of quantification). mdpi.comrsc.org The use of this compound as an internal standard is crucial for achieving high precision, as it compensates for random variations in the analytical process. clearsynth.comwisdomlib.org
Table 1: Representative Accuracy and Precision Data for a Method Utilizing a Deuterated Dansyl Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |
| Low | 5 | 98.7 | 4.5 | 102.3 | 6.8 |
| Medium | 50 | 101.2 | 3.1 | 99.5 | 4.2 |
| High | 200 | 99.8 | 2.5 | 100.9 | 3.7 |
This table is interactive and represents typical data based on published literature for similar analytical methods.
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ).
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that produces a signal-to-noise ratio (S/N) of 3. mdpi.comhuji.ac.il
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. rsc.org It is commonly established as the concentration that gives an S/N ratio of 10. mdpi.com Alternatively, the LOQ can be defined as the lowest point on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (<20% RSD). tbzmed.ac.ir
The derivatization with dansyl chloride significantly enhances the sensitivity of the method, allowing for low LOD and LOQ values. huji.ac.ilresearchgate.net
Table 2: Typical Sensitivity Parameters for a Dansyl Derivatization-Based LC-MS/MS Method
| Parameter | Definition | Typical Value |
| LOD | Signal-to-Noise Ratio of 3 | 0.01 - 0.1 ng/mL |
| LOQ | Signal-to-Noise Ratio of 10 | 0.05 - 0.5 ng/mL |
This table is interactive and provides a general range of values based on existing literature.
Reproducibility: The reproducibility of an analytical method is its ability to provide consistent results over time and in different laboratories. The use of a deuterated internal standard like this compound is fundamental to achieving high reproducibility, as it corrects for variations that may occur during sample processing and analysis. nih.govnih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. scispace.com This provides an indication of its reliability during normal usage. To assess robustness, key parameters are slightly varied, such as:
pH of the mobile phase
Column temperature
Flow rate
Different batches of columns or reagents
The effect of these variations on the analytical results is then evaluated. A robust method will show minimal changes in the results when these parameters are slightly altered.
Advanced Strategies for Matrix Effect Compensation and Internal Standard Selection
The matrix effect is a major challenge in quantitative analysis, especially in complex biological matrices. It refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to the presence of co-eluting matrix components. rsc.org
Internal Standard Selection: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). scispace.com this compound is an ideal SIL-IS for the quantification of dansyl-diethanolamine (B47425) for several reasons:
Co-elution: It has nearly identical chromatographic retention time to the analyte. researchgate.net
Similar Ionization Efficiency: It experiences the same degree of ionization suppression or enhancement as the analyte. scispace.com
Mass Difference: The deuterium (B1214612) labeling provides a sufficient mass difference for independent detection by the mass spectrometer.
By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations due to matrix effects are effectively normalized. cerilliant.com
Matrix Effect Evaluation: The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. rsc.org The use of this compound should result in a matrix effect that is close to unity, indicating effective compensation.
Inter-laboratory Harmonization and Standardization Efforts for Deuterated Dansyl Methods
For an analytical method to be widely adopted and for its results to be comparable across different laboratories, harmonization and standardization are essential. This involves:
Standardized Protocols: The development and dissemination of detailed, standardized operating procedures (SOPs) for the analytical method.
Certified Reference Materials (CRMs): The availability of CRMs for both the analyte and the deuterated internal standard is crucial for ensuring the traceability and accuracy of measurements.
Proficiency Testing (PT) Schemes: Inter-laboratory comparison studies, or PT schemes, are organized to assess the performance of different laboratories using the same method. This helps to identify and address any systematic biases or sources of variability.
While specific inter-laboratory harmonization efforts for deuterated dansyl methods may not be extensively documented in the public domain, the principles of good laboratory practice (GLP) and international standards (e.g., ISO/IEC 17025) provide a framework for ensuring the quality and comparability of analytical data.
Future Directions and Emerging Research Avenues for Dansyl D6 Diethanolamine
The utility of Dansyl-d6-diethanolamine as a chemical derivatization reagent has been firmly established in quantitative analytical chemistry. However, ongoing advancements in analytical instrumentation and the increasing complexity of biological questions necessitate continuous innovation. The future of this compound and related compounds lies in enhancing their analytical properties, expanding their application scope, and integrating them into broader systems biology research frameworks.
Q & A
Q. How can researchers optimize the synthesis of Dansyl-d6-diethanolamine to ensure high isotopic purity?
Methodological Answer:
- Use deuterated starting materials (e.g., d6-diethanolamine) and monitor reaction progress via <sup>1</sup>H/<sup>2</sup>H NMR to confirm isotopic substitution.
- Purify via reverse-phase HPLC with mass spectrometry (LC-MS) to isolate impurities (e.g., non-deuterated byproducts) .
- Validate purity using isotopic enrichment assays, referencing NIST standards for deuterated compounds .
Q. What analytical techniques are most reliable for characterizing this compound in complex biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to distinguish isotopic forms.
- Couple with fluorescence detection (λex/λem = 340/510 nm) to leverage dansyl's intrinsic fluorophore properties .
- Cross-validate results using High-Resolution Mass Spectrometry (HRMS) for accurate mass-to-charge (m/z) ratios .
Q. What stability considerations are critical for storing this compound in long-term studies?
Methodological Answer:
- Store in amber vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to quantify degradation products .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic behavior compared to non-deuterated analogs?
Methodological Answer:
- Perform in vitro metabolic assays using liver microsomes to compare metabolic half-lives (t1/2).
- Use kinetic isotope effect (KIE) calculations to quantify differences in C-D vs. C-H bond cleavage rates .
- Validate findings with in vivo rodent studies , correlating plasma concentrations via LC-MS/MS .
Q. What experimental strategies resolve discrepancies in quantifying this compound when using fluorescence vs. mass spectrometry detection?
Methodological Answer:
- Calibrate fluorescence assays against LC-MS/MS data to account for matrix interference (e.g., autofluorescence in biological samples).
- Apply standard addition methods to correct for quenching effects in fluorescence-based workflows .
- Publish validation protocols in line with ICH guidelines for bioanalytical method consistency .
Q. How can this compound be utilized as an internal standard for tracing ethanolamine derivatives in metabolomic studies?
Methodological Answer:
Q. What are the limitations of using this compound in studying membrane-protein interactions due to its fluorescence properties?
Methodological Answer:
- Conduct fluorescence quenching assays with membrane-mimetic systems (e.g., liposomes) to assess interference from lipid bilayers.
- Compare results with non-fluorescent isotopic labels (e.g., <sup>13</sup>C-labeled analogs) to isolate fluorescence-specific artifacts .
- Use molecular dynamics simulations to model dansyl group orientation in hydrophobic environments .
Data Contradiction & Validation
Q. How should researchers address conflicting data on this compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
